

# Application Notes and Protocols for FNDR-20123 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor with potent anti-malarial properties.[1][2][3] It targets both Plasmodium and human HDACs, with IC50 values of 31 nM and 3 nM, respectively.[1][2][4][5] FNDR-20123 has demonstrated significant efficacy in reducing parasitemia in mouse models of Plasmodium falciparum infection.[1][2][6] These notes provide detailed protocols for the preparation and administration of FNDR-20123 to mice for efficacy and pharmacokinetic studies.

## **Data Presentation**

Table 1: In Vivo Efficacy of FNDR-20123 in P. falciparum-infected Mice



| Animal Model                                                      | Dosage                    | Administration<br>Route | Dosing<br>Regimen | Result                                                 |
|-------------------------------------------------------------------|---------------------------|-------------------------|-------------------|--------------------------------------------------------|
| NODscidIL2Rynu<br>II mice engrafted<br>with human<br>erythrocytes | 10 mg/kg                  | Oral (p.o.)             | Daily for 4 days  | 6.5% parasitemia                                       |
| NODscidIL2Rynu<br>II mice engrafted<br>with human<br>erythrocytes | 50 mg/kg                  | Oral (p.o.)             | Daily for 4 days  | 2.57%<br>parasitemia                                   |
| Humanized SCID mice                                               | 50 mg/kg and<br>100 mg/kg | Intraperitoneal (i.p.)  | Not specified     | Reduction in parasitemia                               |
| Mouse model for P. falciparum infection                           | Not specified             | Subcutaneous (s.c.)     | Not specified     | Significant reduction in parasitemia                   |
| Not specified                                                     | 100 mg/kg                 | Oral (p.o.)             | Daily for 14 days | No abnormality in body weight or gross organ pathology |

Table 2: Inhibitory Activity (IC50) of FNDR-20123 against HDAC Isoforms



| Target                           | IC50   |
|----------------------------------|--------|
| Plasmodium HDAC                  | 31 nM  |
| Human HDAC                       | 3 nM   |
| HDAC1                            | 25 nM  |
| HDAC2                            | 29 nM  |
| HDAC3                            | 2 nM   |
| HDAC6                            | 11 nM  |
| HDAC8                            | 282 nM |
| P. falciparum (asexual stage)    | 41 nM  |
| P. falciparum (male gametocytes) | 190 nM |

Source:[1][2][5][7]

## **Experimental Protocols**

Protocol 1: Preparation of FNDR-20123 for Oral Administration

This protocol describes the preparation of FNDR-20123 for oral gavage in mice.

#### Materials:

- FNDR-20123
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Corn oil (for alternative formulation)



- 0.1% (v/v) Tween 80 + 0.5% (w/v) methylcellulose solution (for alternative formulation)
- Sterile microcentrifuge tubes
- Vortex mixer

#### Procedure:

- Formulation 1 (DMSO/PEG300/Tween-80/Saline):
  - Prepare a stock solution of FNDR-20123 in DMSO (e.g., 20.8 mg/mL).[1]
  - $\circ$  To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix thoroughly.[1]
  - Add 50 μL of Tween-80 and mix until the solution is homogeneous.
  - Add 450 μL of saline to reach the final volume of 1 mL and mix well.[1]
  - It is recommended to prepare this working solution fresh on the day of use.
- Formulation 2 (Methylcellulose/Tween-80):
  - Prepare a suspension of FNDR-20123 in a vehicle of 0.1% (v/v) Tween 80 and 0.5% (w/v) methylcellulose.[6][8]
  - The final concentration should be calculated based on the required dose and a dosing volume of 10 mL/kg body weight.[6][8]
- Formulation 3 (Corn Oil):
  - Prepare a stock solution of FNDR-20123 in DMSO (e.g., 20.8 mg/mL).[1]
  - For a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of corn oil
    and mix thoroughly.[1] This formulation should be used with caution for dosing periods
    longer than two weeks.[1]

Protocol 2: Oral Administration for Efficacy Studies in Mice



This protocol is designed for evaluating the in vivo efficacy of FNDR-20123 against P. falciparum in an infected mouse model.

#### Materials:

- P. falciparum-infected mice (e.g., NODscidIL2Rynull mice engrafted with human erythrocytes)[1][2]
- Prepared FNDR-20123 formulation
- Oral gavage needles (20-22 gauge)
- Syringes (1 mL)
- Animal scale

#### Procedure:

- Begin treatment on day 3 post-infection.[6][8]
- Weigh each mouse to determine the precise volume of the FNDR-20123 formulation to administer. The dosing volume is typically 10 mL/kg.[6][8]
- Administer the calculated dose of FNDR-20123 (e.g., 10 mg/kg or 50 mg/kg) orally via gavage once daily for 4 consecutive days.[1][2][6][8]
- A control group of infected mice should receive the vehicle only.[6]
- On day 7 post-infection, collect a small blood sample from the tail vein to determine parasitemia levels.[6][8]

Protocol 3: Pharmacokinetic Study in Mice

This protocol outlines a single-dose pharmacokinetic study of FNDR-20123 in mice.

#### Materials:

Female C.B-17/IcrHsd-PrkdcscidLystbg or male BALB/c mice[6][8]



- Prepared FNDR-20123 formulation
- Oral gavage needles
- Syringes
- Blood collection tubes with K2EDTA anticoagulant
- Centrifuge
- Equipment for isoflurane anesthesia

#### Procedure:

- Acclimate mice for at least 7 days prior to the experiment. [6][8]
- Fast the animals for 3-4 hours before administering the compound. [6][8]
- Administer a single oral dose of 50 mg/kg FNDR-20123.[6][8]
- Provide food to the mice 2 hours after dosing.[6][8]
- Collect blood samples at various time points over a 24-hour period post-dose via the retroorbital route under mild isoflurane anesthesia.[8]
- Centrifuge the collected blood samples at 4000 rpm for 10 minutes to separate the plasma.
- Store the harvested plasma at -80°C until analysis.[8]

# **Mandatory Visualization**

Mechanism of Action of FNDR-20123





Click to download full resolution via product page

Caption: Mechanism of FNDR-20123 as an HDAC inhibitor in Plasmodium.

Experimental Workflow for In Vivo Efficacy Study





Click to download full resolution via product page

Caption: Workflow for assessing the in vivo efficacy of FNDR-20123.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FNDR-20123|CAS |DC Chemicals [dcchemicals.com]
- 6. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria PMC [pmc.ncbi.nlm.nih.gov]



- 7. adoog.com [adoog.com]
- 8. scispace.com [scispace.com]
- To cite this document: BenchChem. [Application Notes and Protocols for FNDR-20123
   Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b11936684#dosage-and-administration-of-fndr-20123-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com